N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide
Description
N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide is a synthetic organic compound characterized by the presence of bromine atoms and a dimethylamino group
Properties
Molecular Formula |
C16H16Br2N2O2 |
|---|---|
Molecular Weight |
428.12 g/mol |
IUPAC Name |
N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C16H16Br2N2O2/c1-20(2)10-16(21)19-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-9H,10H2,1-2H3,(H,19,21) |
InChI Key |
KZQZFOFYKMSENU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the dimethylamino group may influence its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-phenyl)-2-(2,4-dibromo-phenoxy)-acetamide
- 2-(2,4-dibromo-phenoxy)-N-(3-hydroxy-phenyl)-acetamide
- 2-(2,4-dibromo-6-methyl-phenoxy)-N-(4-dimethylamino-phenyl)-acetamide
Uniqueness
N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
